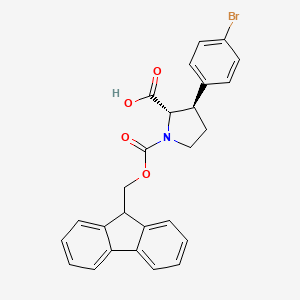

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions can target the carbonyl group or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the study of reaction mechanisms and stereochemistry.

Biology:

- Potential use in the development of biologically active compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Investigated for its potential as a pharmaceutical intermediate.

- May be used in the synthesis of drugs targeting specific pathways.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

- Applied in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the Fmoc group can protect reactive sites during synthesis. The pyrrolidine ring may engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

- rac-(2R,3S)-3-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- rac-(2R,3S)-3-(4-fluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Uniqueness:

- The presence of the bromine atom in the bromophenyl group distinguishes it from its chloro- and fluoro- analogs.

- The bromine atom can participate in unique interactions and reactions, offering different reactivity and selectivity.

Activité Biologique

The compound (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

- Molecular Formula : C26H23BrN2O4

- Molecular Weight : 463.37 g/mol

- CAS Number : 2227775-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as fluorenone and bromobenzene derivatives. The fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of intermediates during synthesis. The reaction pathways often include:

- Formation of the pyrrolidine ring.

- Introduction of the bromophenyl group via electrophilic substitution.

- Protection and deprotection steps to yield the final product.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures show significant inhibitory effects against Mycobacterium tuberculosis. For example, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione have been reported to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of mycobacteria . The compound's structure allows it to interact with bacterial enzymes, potentially leading to its use as an antitubercular agent.

Enzyme Inhibition Studies

In vitro assays reveal that this compound exhibits binding affinity for various enzymes and receptors. A notable study demonstrated that similar compounds inhibited secretion in bacterial type III secretion systems (T3SS), which are critical for pathogenicity in several bacteria . The inhibition rates observed were concentration-dependent, suggesting a mechanism that could be exploited for therapeutic purposes.

Antiproliferative Effects

Compounds derived from fluorenone have shown promising antiproliferative activity against cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth, with some displaying significant effects by acting as topoisomerase inhibitors . This suggests that the compound may possess anticancer properties worth exploring further.

Case Studies

-

Inhibition of Mycobacterium tuberculosis

- Study : A series of fluorenone derivatives were synthesized and evaluated for their activity against M. tuberculosis. Some compounds displayed IC50 values in the low micromolar range, indicating strong inhibitory effects against both drug-sensitive and multi-drug resistant strains .

- Findings : The structure-activity relationship highlighted the importance of the fluorenyl group in enhancing biological activity.

- Antiproliferative Activity

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S,3R)-3-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)18-13-14-28(24(18)25(29)30)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTASAKZSKKJAO-KOSHJBKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.